N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
CAS No.:
Cat. No.: VC16286725
Molecular Formula: C18H13FN2O2S2
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13FN2O2S2 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C18H13FN2O2S2/c1-11-4-2-3-5-14(11)16(22)20-21-17(23)15(25-18(21)24)10-12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,22)/b15-10- |
| Standard InChI Key | DYAIXZLLGSLNHG-GDNBJRDFSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Introduction
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique molecular structure, which includes a thiazolidinone core, a fluorobenzylidene moiety, and a 2-methylbenzamide group. The presence of the fluorine atom in the benzylidene group potentially enhances its biological properties by influencing lipophilicity and electronic characteristics, making it an interesting subject for medicinal chemistry research.
Synthesis and Preparation
The synthesis of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves multi-step procedures. While specific protocols for this exact compound are not extensively documented, related compounds provide valuable insights into potential methodologies. These steps may vary based on specific reagents and conditions used in each synthesis.
Biological Activities and Potential Applications
Compounds with thiazolidinone structures are known for their potential anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of functional groups in N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide may contribute to enhanced selectivity and efficacy against specific biological targets, such as cancer cells or pathogens.
Research Findings and Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies typically involve in vitro and in vivo experiments to identify potential therapeutic uses and optimize the compound's structure for enhanced activity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide | C18H13FN2O2S2 | 372.44 g/mol | Contains a 2-methylbenzamide group |
| N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide | Not specified | Approximately 461.49 g/mol | Includes a hydroxybenzamide group |
| N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide | C17H10FN3O4S2 | 403.4 g/mol | Features a nitrobenzamide group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume